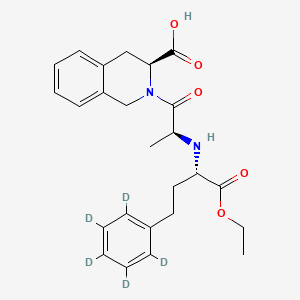

Quinapril-d5

描述

属性

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1/i4D,5D,6D,9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDRRTOADPPCHY-BNPIMZLHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quinapril-d5: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Quinapril-d5 in research, focusing on its critical role as an internal standard in quantitative bioanalytical methods. This compound, a deuterium-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, is an indispensable tool for ensuring the accuracy and precision of analytical data in pharmacokinetic and drug metabolism studies.

Core Application: Internal Standard in Quantitative Analysis

This compound serves as an ideal internal standard (IS) for the quantification of Quinapril and its active metabolite, Quinaprilat, in biological matrices such as plasma and urine.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[2] This is because its physicochemical properties are nearly identical to the analyte of interest, Quinapril. This similarity ensures that any variability encountered during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response, affects both the analyte and the internal standard to the same degree, leading to highly reliable and reproducible results.[2]

The primary analytical techniques where this compound is employed include:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common application for quantifying Quinapril and Quinaprilat in complex biological samples due to its high selectivity and sensitivity.[3][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this application, GC-MS can also be used for the analysis of Quinapril after appropriate derivatization.[1]

-

Nuclear Magnetic Resonance (NMR): this compound can be used as a quantitative standard in NMR-based assays.[1]

Bioanalytical Methodologies Utilizing an Internal Standard

The development of robust bioanalytical methods is crucial for drug development, enabling the assessment of bioequivalence and pharmacokinetic profiles. Several studies have detailed LC-MS/MS methods for the simultaneous determination of Quinapril and Quinaprilat in human plasma, where the use of an internal standard is a key component. While some studies have utilized other compounds as internal standards, the principles and protocols are directly applicable to the use of this compound.

Table 1: Quantitative Parameters from Bioanalytical Methods for Quinapril

| Parameter | Quinapril | Quinaprilat | Internal Standard Used | Reference |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL | Carvedilol | [3] |

| 5.010 ng/mL | 10.012 ng/mL | Lisinopril | [4] | |

| Linear Range | 5 - 1000 ng/mL | 10 - 2000 ng/mL | Carvedilol | [3] |

| 5.010 - 500.374 ng/mL | 10.012 - 1000 ng/mL | Lisinopril | [4] | |

| Intra-day Precision (%CV) | < 15% | < 15% | Carvedilol | [3] |

| < 10.0% | < 10.0% | Lisinopril | [4] | |

| Inter-day Precision (%CV) | < 15% | < 15% | Carvedilol | [3] |

| < 10.0% | < 10.0% | Lisinopril | [4] | |

| Recovery | 85.8% | 62.6% | Lisinopril (61.3%) | [4] |

Detailed Experimental Protocol: A Representative LC-MS/MS Method

The following protocol outlines a typical experimental workflow for the quantification of Quinapril in a biological matrix using this compound as an internal standard. This is a synthesized methodology based on common practices described in the literature.[3][4]

1. Preparation of Stock and Working Solutions:

-

Quinapril and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Quinapril and this compound in a suitable solvent, such as methanol, to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Quinapril stock solution with a mixture of acetonitrile and water to prepare a series of working standard solutions for constructing the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration that provides a consistent and robust signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of acetonitrile:methanol (8:2 v/v)) to the plasma sample.[3]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for Quinapril and this compound are monitored.

-

Quinapril: The transition would be from its protonated molecular ion [M+H]+ to a specific product ion.

-

This compound: The transition would be from its corresponding deuterated protonated molecular ion [M+d5+H]+ to its specific product ion. The mass shift of +5 amu for the precursor ion distinguishes it from the unlabeled Quinapril.

-

-

4. Data Analysis:

-

The peak area ratios of the analyte (Quinapril) to the internal standard (this compound) are calculated for each sample.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Quinapril in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the mechanism of action of Quinapril, the following diagrams are provided.

Caption: Bioanalytical workflow for Quinapril quantification using this compound.

Caption: Mechanism of action of Quinaprilat, the active form of Quinapril.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties and Structure of Quinapril-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril-d5 is the deuterated analog of Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Quinapril in biological matrices and pharmaceutical formulations, primarily by mass spectrometry-based methods. Its use ensures high accuracy and precision in pharmacokinetic and metabolic studies by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. Data for the non-deuterated form, Quinapril hydrochloride, is also provided for comparative purposes, as significant alterations in macroscopic physical properties due to deuterium substitution are not expected.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid |

| Synonyms | CI-906-d5, Accupril-d5 |

| Molecular Formula | C₂₅H₂₅D₅N₂O₅ |

| Molecular Weight | 443.55 g/mol |

| CAS Number (Free Base) | 1279029-79-6[1] |

| CAS Number (HCl Salt) | 1356020-03-5 |

Table 2: Physicochemical Properties of this compound and Quinapril HCl

| Property | This compound | Quinapril Hydrochloride (Non-deuterated) |

| Appearance | Solid powder | Crystalline solid |

| Melting Point | Data not available | 120-130 °C |

| Boiling Point | Data not available | 662 °C (predicted) |

| Solubility | Soluble in Methanol, Acetone, Water | Soluble in ethanol |

| pKa | Data not available | 2.8 |

Chemical Structure

This compound possesses a complex stereochemistry that is crucial for its biological activity. The deuterium atoms are located on the phenyl ring of the 3-phenylpropyl group.

References

Quinapril-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of quinapril-d5 when utilized as an internal standard in quantitative bioanalytical assays. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies. This document details the foundational principles of internal standardization with a focus on stable isotope-labeled standards, outlines a detailed experimental protocol for the analysis of quinapril, and presents the rationale behind the use of this compound in a clear, structured format.

Introduction: The Imperative for Precision in Bioanalysis

The accurate quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmaceutical development. The inherent complexity and variability of these matrices, coupled with the multi-step nature of sample preparation and analysis, introduce numerous potential sources of error. The use of an internal standard (IS) is a fundamental strategy to mitigate this variability and ensure the accuracy and precision of bioanalytical data. An ideal internal standard closely mimics the physicochemical properties of the analyte, co-eluting and experiencing similar matrix effects. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based bioanalysis due to their near-identical properties to the unlabeled analyte.

Mechanism of Action of Quinapril

Quinapril is a prodrug that is rapidly converted in the body to its active metabolite, quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

dot

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat.

The Role of this compound as an Internal Standard

This compound is a deuterated form of quinapril, where five hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than quinapril but with virtually identical chemical and physical properties. This near-identity is the core of its mechanism of action as an internal standard in mass spectrometry.

When a known amount of this compound is added to a biological sample at the beginning of the analytical process, it undergoes the same procedural variations as the endogenous quinapril. These variations can include:

-

Extraction Inefficiency: Loss of sample during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Matrix Effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting components from the biological matrix.

-

Instrumental Variability: Fluctuations in injection volume and detector response.

Because this compound and quinapril behave almost identically during these processes, the ratio of their signals detected by the mass spectrometer remains constant, even if the absolute signal of each compound varies. This normalization corrects for experimental inconsistencies, leading to significantly improved accuracy and precision in the quantification of quinapril.

dot

Caption: Experimental workflow for the quantification of Quinapril using this compound as an internal standard.

Quantitative Data and Experimental Protocol

The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the analysis of quinapril using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Quinapril | 439.2 | 234.1 | 100 |

| This compound | 444.2 | 239.1 | 100 |

Note: The precursor ion for this compound is inferred from its molecular weight and the likely fragmentation pattern is assumed to be similar to quinapril, resulting in a corresponding mass shift in the product ion.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |

Detailed Experimental Protocol:

-

Standard and Internal Standard Preparation:

-

Prepare a stock solution of quinapril (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare working standard solutions of quinapril by serial dilution of the stock solution with 50:50 methanol:water.

-

Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

-

Perform the analysis using the parameters outlined in Tables 1 and 2.

-

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both quinapril and this compound.

-

Calculate the peak area ratio of quinapril to this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the quinapril calibration standards.

-

Determine the concentration of quinapril in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Logical Relationships and Benefits

The use of a deuterated internal standard like this compound provides a robust solution to many of the challenges encountered in bioanalysis.

dot

Caption: Logical relationship between bioanalytical challenges and the benefits of using a deuterated internal standard.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of quinapril. Its mechanism of action is rooted in its near-identical physicochemical properties to the unlabeled analyte, allowing it to effectively track and correct for variability throughout the analytical workflow. The implementation of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers and drug development professionals to achieve the high levels of accuracy, precision, and robustness required for regulatory submissions and confident decision-making in the pharmaceutical industry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Properties and Applications of Quinapril-d5 versus Non-Deuterated Quinapril

This technical guide provides a comprehensive comparison of the deuterated and non-deuterated forms of Quinapril. It is designed to serve as a critical resource for professionals in drug development and research, offering detailed information on the physicochemical properties, mechanism of action, pharmacokinetics, and, most importantly, the distinct roles of each compound in a laboratory setting. This document elucidates the function of Quinapril as a therapeutic agent and the indispensable role of this compound as an analytical standard.

Introduction to Quinapril and the Role of Deuteration

Quinapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1][2][3][4] It is a prodrug that is hydrolyzed in the body to its active metabolite, quinaprilat.[5][6] Quinaprilat inhibits ACE, an enzyme crucial to the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][7]

Deuteration, the process of replacing hydrogen atoms with their stable heavy isotope, deuterium, is a key strategy in pharmaceutical research.[8][9] This substitution can sometimes alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties due to the kinetic isotope effect—the stronger carbon-deuterium bond can slow down metabolism.[10][11] However, the most prevalent and critical application of deuterated compounds, including this compound, is as internal standards for quantitative bioanalysis.[8][12][13] Their chemical similarity ensures they behave almost identically during sample extraction and analysis, while their mass difference allows for precise differentiation using mass spectrometry.[8]

Comparative Physicochemical Properties

The primary distinction between Quinapril and this compound lies in their isotopic composition, which results in a difference in molecular weight. Other physicochemical properties remain largely identical, which is a crucial feature for the use of this compound as an internal standard.

| Property | Quinapril | This compound |

| Chemical Formula | C₂₅H₃₀N₂O₅[1] | C₂₅H₂₅D₅N₂O₅[13] |

| Molecular Weight | 438.52 g/mol [1] | 443.6 g/mol [13] |

| CAS Number | 85441-61-8[1] | 1279029-79-6[13] |

| Synonyms | Accupril, CI-906 | CI-906-d5, Accupril-d5 |

| Purity | Typically ≥98% (pharmaceutical grade) | ≥99% deuterated forms (d₁-d₅)[13] |

| Solubility | Soluble in Methanol | Soluble in Methanol[13] |

| Melting Point | 120 to 130 °C[1][14] | Not specified |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Quinapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE).[1][15] As a prodrug, Quinapril is converted to its active form, quinaprilat, which then blocks the conversion of angiotensin I to angiotensin II.[5][7] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[7] By inhibiting angiotensin II production, quinaprilat causes blood vessels to relax, lowering blood pressure and reducing the heart's workload.[2][4]

Comparative Pharmacokinetics

While direct pharmacokinetic comparisons between Quinapril and this compound are not available, the data for Quinapril and its active metabolite, quinaprilat, are well-documented. Deuteration could theoretically slow metabolism, but this compound's primary role is analytical, not therapeutic.

| Parameter | Quinapril (Prodrug) | Quinaprilat (Active Metabolite) |

| Time to Peak (Tₘₐₓ) | ~1 hour[5][7] | ~2 hours[5] |

| Bioavailability | Approx. 60%[5][7] | N/A (formed in vivo) |

| Protein Binding | 97%[1][7] | 97%[3] |

| Metabolism | Rapidly de-esterified to quinaprilat in the liver[7][16] | Primary active form |

| Elimination Half-life | ~1-2 hours[5] | Effective: ~3 hours; Terminal: 25 hours[5] |

| Excretion | Primarily renal excretion of metabolites[7][16] | Primarily renal excretion[3] |

Experimental Protocols and Methodologies

The most significant technical application of this compound is as an internal standard (IS) in quantitative bioanalytical assays, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Quinapril in Human Plasma via LC-MS/MS

This protocol outlines a standard method for determining the concentration of Quinapril in plasma samples, a critical step in pharmacokinetic studies.

Objective: To accurately quantify Quinapril concentrations in plasma using this compound as an internal standard.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Conditions (UPLC/HPLC):

-

Mass Spectrometry Conditions (Triple Quadrupole MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition (Quinapril): Precursor Ion (Q1) m/z 439.2 → Product Ion (Q3) m/z 234.1.

-

MRM Transition (this compound): Precursor Ion (Q1) m/z 444.2 → Product Ion (Q3) m/z 239.1.

-

Data Analysis: The concentration of Quinapril is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard calibration curve.

-

General Synthesis of Quinapril

The synthesis of Quinapril typically involves the coupling of two key intermediates followed by cyclization. A general, high-level approach is outlined below, based on established chemical synthesis principles for ACE inhibitors.[18][19]

Methodology:

-

Amide Bond Formation: The synthesis often starts with the coupling of a homophenylalanine derivative with an amino ester.[18]

-

Cyclization: The resulting intermediate undergoes a cyclization reaction to form the core tetrahydroisoquinoline structure.

-

Purification: The final product is purified using chromatographic techniques to yield high-purity Quinapril.

The Analytical Advantage of Deuterated Standards

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because it compensates for variability at multiple stages of the analytical process, leading to higher accuracy and precision.

Conclusion

-

Quinapril is the active pharmaceutical ingredient, a prodrug designed to inhibit the ACE enzyme and treat cardiovascular diseases.[1][6] Its properties and pharmacokinetics are the focus of therapeutic development and clinical application.

-

This compound is a vital analytical tool.[12][13] Its deuteration provides a mass shift that is essential for its use as an internal standard in high-precision bioanalytical methods.[8] It enables researchers and drug developers to accurately measure levels of Quinapril in biological systems, which is indispensable for pharmacokinetic, bioequivalence, and metabolic studies.

For professionals in this field, understanding the distinct applications of both the deuterated and non-deuterated forms of a drug is crucial for robust and reliable pharmaceutical development.

References

- 1. Quinapril - Wikipedia [en.wikipedia.org]

- 2. Quinapril (Accupril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Quinapril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Quinapril hydrochloride | CAS#:82586-55-8 | Chemsrc [chemsrc.com]

- 15. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. | BioGRID [thebiogrid.org]

A Technical Guide to the Physical Characteristics of Quinapril-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of Quinapril-d5, with a specific focus on its solubility and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound

This compound is a deuterium-labeled version of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor. Deuterated compounds are frequently used as internal standards in pharmacokinetic studies and other analytical applications. Understanding the physical properties of this compound is crucial for its proper handling, formulation, and use in experimental settings.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and overall therapeutic efficacy. While specific quantitative solubility data for this compound is limited in publicly available literature, qualitative information and data for the non-deuterated form, Quinapril hydrochloride, provide valuable insights.

Qualitative Solubility of this compound

Multiple sources indicate the general solubility of this compound and its hydrochloride salt in various organic and aqueous solvents.

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

| Form | Solvent | Solubility | Citation |

| This compound | Methanol | Soluble | [1] |

| This compound, Hydrochloride | Acetone | Soluble | [2] |

| This compound, Hydrochloride | Water | Soluble | [2] |

Quantitative Solubility of Quinapril Hydrochloride

Quantitative data for the non-deuterated form, Quinapril hydrochloride, can serve as a reasonable proxy for estimating the solubility of this compound hydrochloride. The introduction of deuterium is not expected to dramatically alter the solubility profile.

Table 2: Quantitative Solubility of Quinapril Hydrochloride

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Citation |

| Ethanol | 88 | 185.27 | Sonication is recommended | [3] |

| Water | 87 | 183.17 | Sonication is recommended | [3] |

| DMSO | 65 | 136.85 | Sonication is recommended | [3] |

Stability Profile

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Studies on Quinapril and its hydrochloride salt have established its susceptibility to degradation, particularly in the presence of moisture and at certain pH values.

General Stability and Storage of this compound

Product datasheets for this compound and its hydrochloride salt provide recommendations for storage to maintain its integrity.

Table 3: Storage and Stability of this compound

| Form | Short-Term Storage | Long-Term Storage | Stated Stability | Citation |

| This compound | Room Temperature | -20°C | ≥ 4 years at -20°C | [1] |

| This compound, Hydrochloride | Room Temperature | -20°C | Not specified | [2] |

For the non-deuterated form, Quinapril, it is recommended to be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F), protected from light, and kept in a tightly closed container[4][5].

Degradation of Quinapril

Quinapril is known to be unstable in aqueous solutions, with its degradation being pH-dependent[6]. The primary degradation pathways involve hydrolysis of the ester group and intramolecular cyclization[7]. The parent compound is reported to be most stable in the pH range of 5.5-6.5[6]. Forced degradation studies on Quinapril have shown significant degradation in the presence of humidity, temperature, and certain pharmaceutical excipients[8]. The degradation of Quinapril hydrochloride in tablets has been shown to follow a first-order reaction model[7].

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

4.1.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, acetone, phosphate buffer at various pH)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

4.1.2 Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved particles settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

Protocol for Stability Testing (Accelerated Stability Study)

Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to elevated stress conditions.

4.2.1 Materials and Equipment

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Appropriate container closure systems

-

Validated stability-indicating analytical method (e.g., HPLC)

4.2.2 Procedure

-

Package a sufficient quantity of this compound in the proposed container closure system.

-

Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

At each time point, analyze the samples for appearance, purity, degradation products, and any other relevant physical or chemical changes using a validated stability-indicating method.

-

Analyze the data to determine the degradation rate and predict the shelf-life under normal storage conditions.

Conclusion

This technical guide has summarized the available information on the physical characteristics of this compound, with a focus on its solubility and stability. While quantitative data for the deuterated form is sparse, the properties of Quinapril hydrochloride provide a strong basis for understanding its behavior. The provided experimental protocols offer a framework for conducting further detailed studies to precisely characterize this compound for research and development purposes. It is recommended that researchers perform their own specific solubility and stability studies based on their intended applications and formulations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. Quinapril hydrochloride | RAAS | TargetMol [targetmol.com]

- 4. Quinapril (Accupril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. pfizermedical.com [pfizermedical.com]

- 6. The development and stability assessment of extemporaneous pediatric formulations of Accupril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Quinapril-d5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Quinapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Quinapril. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, mechanism of action, and analytical applications.

Core Data Summary

This compound is available in two primary forms: the free base and a hydrochloride salt. The key quantitative data for each form are summarized below for easy reference and comparison.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 1279029-79-6[1] | 1356020-03-5[2][3][4][5][6] |

| Molecular Formula | C₂₅H₂₅D₅N₂O₅[1][7][8] | C₂₅H₂₆D₅ClN₂O₅[2][4][5] |

| Molecular Weight | 443.6 g/mol [1][8] | 480.01 g/mol [2][5] |

Synthesis and Preparation

A likely approach involves the use of a deuterated starting material, such as benzene-d6, to prepare a key intermediate. This intermediate, for example, could be a deuterated form of ethyl 2-oxo-4-phenylbutanoate. This deuterated intermediate can then be incorporated into the standard synthetic pathway of Quinapril.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound, like its non-deuterated counterpart, functions as a prodrug that is rapidly metabolized in the body to its active form, Quinaprilat-d5. Quinaprilat-d5 is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

By inhibiting ACE, Quinaprilat-d5 prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, ultimately resulting in a decrease in blood pressure.

The signaling pathway of the Renin-Angiotensin-Aldosterone System and the site of action of Quinaprilat are illustrated in the diagram below.

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat-d5.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the quantitative analysis of Quinapril and its active metabolite, Quinaprilat, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the analytical behavior of this compound is nearly identical to that of Quinapril, allowing for accurate correction of variations during sample preparation and analysis.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Quinapril and this compound reference standards.

-

Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

-

Store stock solutions at 2-8°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Quinapril by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with the same solvent mixture.

-

Sample Preparation (Plasma)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions (Illustrative)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions:

-

Quinapril: Q1/Q3 (e.g., m/z 439.2 -> 234.1)

-

This compound: Q1/Q3 (e.g., m/z 444.2 -> 239.1)

-

Quinaprilat: Q1/Q3 (e.g., m/z 411.2 -> 206.1)

-

The following diagram illustrates a typical workflow for a bioanalytical study utilizing this compound.

Figure 2: A generalized workflow for the quantification of Quinapril in plasma using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Cooperative silver–base catalysis for multi-deuteration of heterocyclic N-oxides with D2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity Assessment of Quinapril-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the isotopic purity of Quinapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. The accurate determination of isotopic purity is critical for the use of deuterated compounds as internal standards in quantitative bioanalysis, ensuring the precision and reliability of pharmacokinetic and metabolic studies.

The Critical Role of Isotopic Purity in Quantitative Analysis

This compound is frequently utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of Quinapril in biological matrices.[1][2] An ideal internal standard should exhibit chemical and physical properties identical to the analyte, such as extraction recovery and ionization efficiency, while being distinguishable by mass.[3] The presence of unlabeled Quinapril (d0) or incompletely deuterated species (d1-d4) in the this compound standard can lead to interference with the analyte's signal, compromising the accuracy of the quantitative results. Therefore, a rigorous assessment of isotopic purity is a fundamental requirement.

Analytical Approaches to Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5] These methods provide complementary information to ensure a thorough characterization of the isotopic distribution and structural integrity of the labeled compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound by differentiating its various isotopologues based on their precise mass-to-charge ratios (m/z).[6][7]

Experimental Protocol: LC-HRMS for this compound Isotopic Purity

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure the elution of this compound as a sharp peak.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 100-1000.

-

Resolution: Set to a high resolution (e.g., >70,000) to enable accurate mass measurement and separation of isotopic peaks.

-

Data Acquisition: Acquire data in centroid mode.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions ([M+H]⁺) of each expected isotopologue of Quinapril (d0 to d5).

-

Integrate the peak area for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the structural integrity and the location of deuterium incorporation.[4][8] While ¹H NMR can show the reduction in signal intensity at the deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.[9]

Experimental Protocol: NMR for this compound Isotopic Purity

-

Sample Preparation:

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard proton NMR experiment.

-

Data Analysis: Compare the ¹H NMR spectrum of this compound with that of an authentic Quinapril standard. The signals corresponding to the protons that have been replaced by deuterium should be significantly diminished in intensity. The degree of deuteration can be estimated by comparing the integration of the residual proton signals at the labeled positions to the integration of a non-deuterated proton signal within the molecule.

-

-

²H NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a deuterium probe.

-

Experiment: A standard deuterium NMR experiment.

-

Data Analysis: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation. The presence of these signals confirms the successful deuteration at the intended sites.

-

Data Presentation

Quantitative data from the isotopic purity assessment should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Isotopic Distribution of this compound by HRMS

| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Relative Abundance (%) |

| Quinapril (d0) | 439.2176 | 439.2178 | 0.1 |

| Quinapril-d1 | 440.2239 | 440.2241 | 0.3 |

| Quinapril-d2 | 441.2302 | 441.2303 | 0.6 |

| Quinapril-d3 | 442.2365 | 442.2367 | 1.5 |

| Quinapril-d4 | 443.2427 | 443.2429 | 5.5 |

| This compound | 444.2490 | 444.2492 | 92.0 |

Note: The m/z values and relative abundances are hypothetical and representative of a high-purity batch of this compound.

Table 2: Isotopic Enrichment of this compound

| Parameter | Value |

| Chemical Purity | >99% |

| Isotopic Purity (d5) | 92.0% |

| Isotopic Enrichment | 99.9% (Deuterium incorporation at labeled positions) |

Note: The isotopic enrichment values are hypothetical and representative of a high-purity sample.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Caption: Workflow for the isotopic purity assessment of this compound.

Caption: Simplified signaling pathway of the Renin-Angiotensin System and the mechanism of action of Quinaprilat.

Conclusion

The accurate determination of the isotopic purity of this compound is essential for its reliable use as an internal standard in regulated bioanalysis. A comprehensive approach utilizing both high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for characterizing its isotopic enrichment and distribution of isotopologues. Adherence to detailed analytical protocols ensures high-quality, reproducible data, thereby validating the integrity of studies that employ this deuterated compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. benchchem.com [benchchem.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 10. synmr.in [synmr.in]

- 11. neofroxx.com [neofroxx.com]

Methodological & Application

Application Notes and Protocols for Quinapril-d5 in Pharmacokinetic and Drug Metabolism (DMPK) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quinapril-d5 as an internal standard in the bioanalysis of Quinapril and its active metabolite, Quinaprilat, for pharmacokinetic (PK) and drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for sample analysis and data interpretation are included to facilitate robust and reliable study outcomes.

Introduction to Quinapril and the Role of this compound

Quinapril is a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] Following oral administration, Quinapril is rapidly absorbed and hydrolyzed by esterases, primarily in the liver, to its pharmacologically active diacid metabolite, Quinaprilat.[2][3] Quinaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[4]

In DMPK studies, accurate quantification of both the parent drug (Quinapril) and its active metabolite (Quinaprilat) in biological matrices is crucial for characterizing the drug's absorption, distribution, metabolism, and excretion profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5] this compound is chemically identical to Quinapril but has a higher mass due to the replacement of five hydrogen atoms with deuterium. This allows it to be distinguished from the unlabeled analyte by the mass spectrometer while exhibiting nearly identical chromatographic behavior and extraction recovery, thereby correcting for variability during sample preparation and analysis.[5]

Pharmacokinetic Profile of Quinapril and Quinaprilat

The pharmacokinetic parameters of Quinapril and Quinaprilat have been well-characterized in humans. Following oral administration, Quinapril reaches peak plasma concentrations within one hour.[2] It is approximately 60% absorbed, and this can be reduced by 25-30% when taken with a high-fat meal.[1][4] Quinapril is rapidly converted to Quinaprilat, which reaches its peak plasma concentration about two hours post-dose.[2][6] Both Quinapril and Quinaprilat are highly protein-bound in plasma (approximately 97%).[4][6]

Quinaprilat is the major active metabolite and its elimination is primarily via the kidneys.[4][6] The elimination half-life of Quinaprilat is longer than that of Quinapril.[2] The pharmacokinetic parameters can be influenced by factors such as renal function, with impaired renal function leading to increased exposure to Quinaprilat.[7][8]

Table 1: Pharmacokinetic Parameters of Quinapril in Healthy Adult Humans Following a Single Oral Dose

| Parameter | Quinapril | Quinaprilat | Reference |

| Tmax (h) | ~1 | ~2 | [2][6] |

| t½ (h) | ~0.8 | ~1.9 (initial), ~25 (terminal) | [2][6] |

| Cmax (ng/mL) | 207 (40 mg dose) | 923 (40 mg dose) | [2] |

| Plasma Protein Binding (%) | ~97 | ~97 | [4][6] |

| Renal Excretion (%) | <5 (unchanged) | ~50-60 of absorbed dose | [2][4] |

Drug Metabolism of Quinapril

The primary metabolic pathway of Quinapril is its de-esterification to the active metabolite, Quinaprilat.[2][3] In addition to Quinaprilat, two minor, inactive diketopiperazine metabolites have been identified in plasma and urine.[2][9] These metabolites are formed through intramolecular cyclization of Quinapril and Quinaprilat.[10] A small fraction of the administered dose is excreted as unchanged Quinapril.[4]

Quinapril Metabolic Pathway

Caption: Metabolic pathway of Quinapril.

Experimental Protocols

Bioanalytical Method for the Quantification of Quinapril and Quinaprilat using LC-MS/MS with this compound as Internal Standard

This protocol describes a validated method for the simultaneous quantification of Quinapril and Quinaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as the internal standard for the quantification of Quinapril. For the quantification of Quinaprilat, a deuterated analog such as d4-Quinaprilat would be ideal; however, if unavailable, other validated internal standards can be used, though with the understanding that they may not perfectly mimic the analyte's behavior.[11]

1. Materials and Reagents

-

Quinapril reference standard

-

Quinaprilat reference standard

-

This compound internal standard (IS)

-

d4-Quinaprilat internal standard (or other suitable IS for Quinaprilat)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quinapril, Quinaprilat, this compound, and d4-Quinaprilat by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Quinapril and Quinaprilat stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound and d4-Quinaprilat in acetonitrile. A concentration of approximately 50-100 ng/mL is often a suitable starting point.[11]

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into microcentrifuge tubes.

-

Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) is commonly used.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Quinapril: m/z 439.2 → 234.1

-

This compound: m/z 444.2 → 239.1

-

Quinaprilat: m/z 411.2 → 206.1

-

d4-Quinaprilat: m/z 415.2 → 210.1

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

5. Data Analysis and Quantification

-

Integrate the peak areas for Quinapril, Quinaprilat, and their respective internal standards.

-

Calculate the peak area ratio of the analyte to its internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of Quinapril and Quinaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Method Validation

The described analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Table 2: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |

| Linearity | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The IS should effectively compensate for any matrix effects. |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentrations should remain within ±15% of the initial concentration. |

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Quinapril in biological matrices for DMPK studies. The detailed protocols and information provided in these application notes are intended to guide researchers in developing and validating their own bioanalytical methods, ultimately leading to high-quality data for a comprehensive understanding of the pharmacokinetic and metabolic profile of Quinapril.

References

- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinapril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. The pharmacokinetics of quinapril and its active metabolite, quinaprilat, in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics and pharmacodynamics of quinapril and quinaprilat in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Application Note: High-Throughput Sample Preparation for the Analysis of Quinapril-d5 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details robust and efficient protocols for the preparation of human plasma samples for the quantitative analysis of Quinapril-d5, a deuterated internal standard for the antihypertensive drug Quinapril. The methodologies described are based on established techniques for the bioanalysis of Quinapril and are suitable for researchers, scientists, and drug development professionals.[1][2][3] Two primary sample preparation techniques are presented: protein precipitation (PPT) and solid-phase extraction (SPE).[1][2] Both methods are compatible with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides detailed experimental protocols, comparative quantitative data, and a visual workflow to guide users in selecting and implementing the most appropriate method for their analytical needs.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of the parent drug in biological matrices. The complexity of plasma necessitates a sample preparation step to remove proteins and other interfering substances that can compromise the analytical results. This application note outlines two widely accepted and effective methods for plasma sample preparation prior to the analysis of this compound: protein precipitation and solid-phase extraction.

Protein precipitation is a rapid and straightforward technique that involves the addition of an organic solvent to denature and precipitate plasma proteins.[4][5] Solid-phase extraction is a more selective method that utilizes a solid sorbent to isolate the analyte of interest from the plasma matrix, resulting in a cleaner extract.[2][6] The choice of method often depends on the required sensitivity, sample throughput, and the complexity of the analytical method.

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is adapted from a validated method for the analysis of Quinapril in human plasma.[1]

Materials:

-

Human plasma (K3 EDTA)

-

This compound stock solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Spike with the appropriate volume of this compound working solution.

-

Add 600 µL of precipitation solution (Acetonitrile:Methanol, 80:20 v/v).[1]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase (e.g., 0.1% formic acid in 50:50 Acetonitrile:Water).

-

Vortex briefly and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a method developed for the simultaneous determination of Quinapril and its metabolite.[2]

Materials:

-

Human plasma (K3 EDTA)

-

This compound stock solution

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Deionized water

-

Formic acid

-

SPE vacuum manifold

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Mix 500 µL of human plasma with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% Methanol in water.

-

Elution: Elute the analyte with 1 mL of mobile phase (e.g., Acetonitrile with 0.1% formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase.

-

Vortex briefly and inject into the LC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative data for sample preparation methods used in the analysis of Quinapril, which are directly applicable to this compound as an internal standard.

Table 1: Comparison of Sample Preparation Methods

| Parameter | Protein Precipitation[1] | Solid-Phase Extraction[2] |

| Recovery | >80% | >90% for Quinapril |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL |

| Linearity Range | 5 - 1000 ng/mL | 10 - 500 ng/mL |

| Intra-day Precision (%CV) | < 15% | Not Reported |

| Inter-day Precision (%CV) | < 15% | Not Reported |

| Matrix Effect | Minimal | Minimal |

Table 2: LC-MS/MS Parameters for Quinapril Analysis (Adaptable for this compound)

| Parameter | Setting |

| LC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Quinapril) | Consult specific instrument methods |

| MS/MS Transition (this compound) | To be determined based on mass shift |

Mandatory Visualization

Caption: Protein Precipitation Workflow for this compound Analysis.

Conclusion

Both protein precipitation and solid-phase extraction are effective methods for the preparation of plasma samples for the analysis of this compound. Protein precipitation offers a simpler, faster, and higher-throughput workflow, making it suitable for routine analysis.[1][7] Solid-phase extraction, while more laborious, provides a cleaner extract, which can be advantageous for achieving lower limits of detection and minimizing matrix effects.[2] The choice of method should be based on the specific requirements of the assay and the available laboratory resources. The protocols and data presented in this application note provide a solid foundation for the successful implementation of a robust bioanalytical method for this compound.

References

- 1. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of quinapril and its active metabolite quinaprilat in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite quinaprilat in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: UPLC-MS/MS for High-Throughput Quantification of Quinapril-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Quinapril-d5 in plasma samples. Quinapril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor quinaprilat, is widely prescribed for the treatment of hypertension and heart failure. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in pharmacokinetic and bioequivalence studies. This document provides comprehensive protocols for sample preparation, UPLC-MS/MS conditions, and data analysis, making it a valuable resource for researchers in drug metabolism and clinical pharmacology.

Introduction

Quinapril is an effective antihypertensive agent that undergoes in vivo hydrolysis to its active metabolite, quinaprilat. Accurate measurement of quinapril concentrations in biological matrices is crucial for pharmacokinetic analysis, bioequivalence assessment, and therapeutic drug monitoring. UPLC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving data quality. This application note presents a validated UPLC-MS/MS method for the reliable quantification of this compound in plasma.

Experimental Protocols

Sample Preparation

Two common and effective methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).

a) Protein Precipitation (PPT) Protocol

This method is rapid and suitable for high-throughput analysis.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid to improve protein precipitation and analyte stability).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

-

Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.

b) Solid-Phase Extraction (SPE) Protocol

This method provides a cleaner extract, which can reduce matrix effects and improve sensitivity.

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for injection.

UPLC-MS/MS Conditions

The following are typical UPLC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-3.5 min: 10% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 3.5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Quinapril | 439.3 | 234.3 | 20 |

| This compound | 444.3 | 234.3 | 20 |

Data Presentation

The performance of the UPLC-MS/MS method should be evaluated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Results |

| Linearity (r²) | > 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | 3.5 - 8.2% |

| Inter-day Precision (%CV) | < 15% | 4.1 - 9.5% |

| Accuracy (% Bias) | Within ±15% | -5.2 to 6.8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of UPLC-MS/MS system components.

High-Resolution Mass Spectrometry Methods for the Bioanalysis of Quinapril-d5: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical development and clinical research, the accurate quantification of drugs and their metabolites in biological matrices is paramount. Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure. To ensure the reliability of pharmacokinetic and bioequivalence studies, a robust and precise bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Quinapril-d5, in conjunction with high-resolution mass spectrometry (HRMS), represents the gold standard for such analyses.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The inherent selectivity and mass accuracy of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, offer significant advantages over traditional triple quadrupole mass spectrometers, including improved confidence in compound identification and the ability to perform retrospective data analysis.[5][6][7][8]

This compound, where five hydrogen atoms in the phenyl group of the 3-phenylpropyl moiety have been replaced with deuterium, serves as an ideal internal standard.[9] Its chemical and physical properties are nearly identical to Quinapril, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[1][2][10]

Application Notes

Principle of the Method:

This method employs stable isotope dilution analysis, where a known amount of this compound is added to the biological sample (e.g., plasma) at the initial stage of sample preparation. Following extraction and chromatographic separation, the analyte (Quinapril) and the internal standard (this compound) are detected by a high-resolution mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard. This approach minimizes the impact of variations in sample recovery and instrument response.